molecular formula C12H18O2 B190483 Sedanolide CAS No. 6415-59-4

Sedanolide

Cat. No.: B190483
CAS No.: 6415-59-4
M. Wt: 194.27 g/mol
InChI Key: UPJFTVFLSIQQAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is a white to off-white solid with a molecular formula of C12H18O2 and a molecular weight of 194.27 g/mol . Sedanolide has been shown to possess a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer effects.

Preparation Methods

Sedanolide can be synthesized through various synthetic routes. One common method involves the extraction of celery seed oil, which contains phthalide-type derivatives such as butylphthalide, this compound, and neocindilide . The extraction process typically involves the use of organic solvents like methanol, ethanol, and dimethyl sulfoxide (DMSO) to isolate the compound . Industrial production methods may involve high-efficiency liquid phase techniques to measure and separate the content of neocindilide from other components in the seed oil .

Chemical Reactions Analysis

Sedanolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of neocindilide can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Sedanolide has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study various biological processes. In biology, neocindilide has been shown to induce autophagy through the PI3K, p53, and NF-κB signaling pathways in human liver cancer cells . In medicine, it has demonstrated potential as an anti-inflammatory, antiviral, and anticancer agent. Additionally, neocindilide has been used in industrial applications, such as the development of pharmaceutical compositions for treating gout .

Mechanism of Action

The mechanism of action of neocindilide involves its interaction with various molecular targets and pathways. It induces autophagy through the PI3K, p53, and NF-κB signaling pathways in human liver cancer cells . Sedanolide also increases the activity of glutathione-S-transferase (GST) in the liver, small intestinal mucosa, and forestomach of A/J mice . These interactions contribute to its anti-inflammatory, antiviral, and anticancer effects.

Comparison with Similar Compounds

Sedanolide is similar to other phthalide-type derivatives such as butylphthalide and this compound . it is unique in its ability to induce autophagy through specific signaling pathways and increase GST activity in various tissues . Other similar compounds include senkyunolide A and neoandrographolide, which also possess biological activities but differ in their specific mechanisms of action and molecular targets .

Properties

IUPAC Name

3-butyl-3a,4,5,6-tetrahydro-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h7,9,11H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJFTVFLSIQQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C2CCCC=C2C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001027843
Record name Sedanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Neocnidilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

6415-59-4, 4567-33-3
Record name Sedanolide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6415-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sedanolide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006415594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sedanolide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001027843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Neocnidilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

34.5 - 35 °C
Record name Neocnidilide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034450
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sedanolide
Reactant of Route 2
Sedanolide
Reactant of Route 3
Reactant of Route 3
Sedanolide
Reactant of Route 4
Sedanolide
Reactant of Route 5
Sedanolide
Reactant of Route 6
Sedanolide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.